Hitachimycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Streptomyces scabrisporus. It exhibits cytotoxic activity against mammalian cells, Gram-positive bacteria, yeast, and fungi. This compound is notable for its potential antitumor properties and its ability to cause cell membrane disruption leading to cell lysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

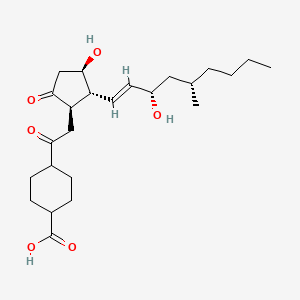

Hitachimycin is synthesized through a complex biosynthetic pathway involving polyketide synthases (PKSs). The process begins with the incorporation of (S)-β-phenylalanine at the starter position of the polyketide skeleton. This is followed by a series of enzymatic modifications, including reduction and methylation, to form the final bicyclic macrolactam structure .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptomyces scabrisporus in a controlled environment. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The relative and absolute stereochemistry of this compound has been defined through NMR and X-ray crystallographic analyses .

Chemical Reactions Analysis

Types of Reactions

Hitachimycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and functional modifications.

Common Reagents and Conditions

Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.

Reduction: NAD(P)H-dependent reductase enzymes are used to reduce intermediates in the biosynthetic pathway.

Substitution: Methyltransferases are involved in the methylation of specific functional groups.

Major Products Formed

The major products formed from these reactions include intermediates such as 10-O-demethyl-10-oxothis compound, which are further modified to produce the final this compound structure .

Scientific Research Applications

Hitachimycin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study polyketide biosynthesis and enzymatic modifications.

Biology: Investigated for its antimicrobial and antiprotozoal activities.

Medicine: Explored for its potential as an antitumor antibiotic due to its cytotoxic properties.

Industry: Potential use in developing novel antifungal therapies targeting yeast plasma membrane ATPase

Mechanism of Action

Hitachimycin exerts its effects by disrupting cell membranes, leading to cell lysis. It inhibits yeast plasma membrane ATPase 1, which is essential for maintaining pH homeostasis and nutrient transport in fungal cells. This unique mechanism makes it a promising candidate for antifungal drug development .

Comparison with Similar Compounds

Similar Compounds

Viridenomycin: Another β-phenylalanine-containing macrolactam polyketide with similar biosynthetic pathways.

Steffimycin: An anthracycline antibiotic with cytotoxic properties, produced by a different strain of actinobacteria

Uniqueness

Hitachimycin is unique due to its specific biosynthetic pathway involving (S)-β-phenylalanine and its potent cytotoxic activity against a wide range of organisms. Its ability to inhibit yeast plasma membrane ATPase 1 sets it apart from other antibiotics .

Properties

Molecular Formula |

C29H35NO5 |

|---|---|

Molecular Weight |

477.6 g/mol |

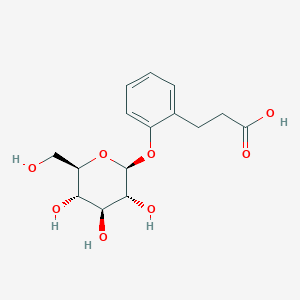

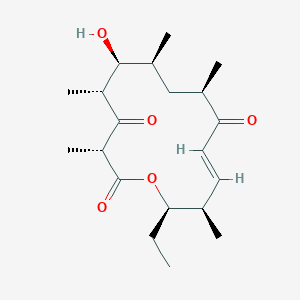

IUPAC Name |

(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione |

InChI |

InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17- |

InChI Key |

PLQKHNPZPRTISL-ITRAFUHISA-N |

SMILES |

CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |

Isomeric SMILES |

C/C/1=C/C2CC(C(=C2C(=O)CC(CC/C=C/CC(NC(=O)/C=C\C=C1)C3=CC=CC=C3)O)O)OC |

Canonical SMILES |

CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |

Synonyms |

hitachimycin stubomycin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

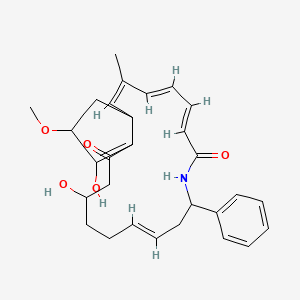

![N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-5-methylthiophene-2-carboxamide](/img/structure/B1238737.png)